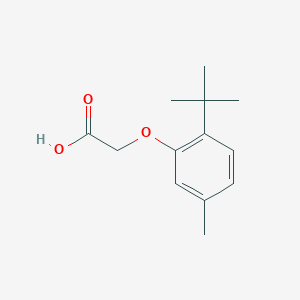
(2-tert-butyl-5-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-butyl-5-methylphenoxy)acetic acid, also known as TBMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Oxidation Studies
- Oxidation Reactions: Research demonstrates the use of phenols similar to (2-tert-butyl-5-methylphenoxy)acetic acid in oxidation reactions. For instance, 2,6-di-tert-butyl-4-methylphenol has been used with hydrogen peroxide in the presence of heteropolyacids for oxidation, producing various intermediates and discussing the oxidation mechanism of phenols (Shimizu et al., 1990).
Antioxidant Activities
- Antioxidant Studies: Phenols, including 2,6-di-tert-butyl-4-methylphenol, have been evaluated for their antioxidant activities. These studies include the examination of H-atom donating activities toward various radicals, providing insights into the antioxidant properties of these compounds (Barclay et al., 1999).
Synthesis Research
- Synthesis of Related Compounds: Research involving the synthesis of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol has been conducted, showcasing methods and yields in producing related chemical structures (Lai Yi, 2003).
Medicinal Chemistry
- Drug Metabolism Studies: While focusing on scientific research applications, studies on drug metabolism involving similar compounds have been carried out. For instance, the metabolism of CP-533,536, a compound containing a tert-butyl group, has been investigated to understand its metabolic pathways and interactions (Prakash et al., 2008).
Molecular Magnetism
- Molecular Magnetism and Coordination Chemistry: Studies involving the synthesis of compounds with tert-butyl groups have been conducted for understanding their magnetic properties and coordination chemistry. This includes research on tetranuclear and pentanuclear compounds of rare-earth metals, offering insights into the magnetic interactions and structures of such complexes (Yadav et al., 2015).
Electrochemical Studies
- Electrochemical Oxidation Research: The electrochemical oxidation of phenols, including those with tert-butyl groups, has been explored. These studies delve into the oxidation mechanisms and the formation of various intermediates, contributing to a better understanding of the electrochemical properties of these compounds (Richards et al., 1975).
Ligand Design in Catalysis
- Catalysis and Ligand Design: Research on the design and application of ligands with tert-butyl groups for catalytic processes, such as asymmetric hydrogenation, has been carried out. These studies provide valuable insights into the effectiveness and mechanism of these ligands in catalysis (Imamoto et al., 2012).
Propiedades
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-10(13(2,3)4)11(7-9)16-8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZRMZAUHRFSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)
![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)